![molecular formula C24H28N2O3S B2910289 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea CAS No. 326610-07-5](/img/structure/B2910289.png)
1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea
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Description
The compound “1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea” is a type of urea derivative. Urea derivatives have been found to have potential applications in various fields. For example, many 1-adamantyl-3-phenyl ureas, such as 1-(adamantan-2-yl)-3-(2,3,4-trifluorophenyl)urea, 1-(adamantan-2-yl)-3-(4-cyanophenyl)urea, and methyl 4-(3-(1-adamantyl)ureido)-2-hydroxy-benzoate have been identified as potent anti-tuberculosis activity compounds .
Molecular Structure Analysis
The crystal structure of a similar compound, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, has been studied . The crystal structure is orthorhombic, with a = 9.2750 (10) Å, b = 12.8640 (17) Å, c = 13.483 (2) Å, β = 90°, V = 1608.8 (4) Å^3, Z = 4 .Future Directions
The future directions for “1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea” could involve further exploration of its potential applications, particularly given the anti-tuberculosis activity of similar compounds . Further studies could also aim to elucidate its mechanism of action and to optimize its synthesis.
properties
IUPAC Name |
1-[4-(1-adamantyl)phenyl]-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-16-2-8-22(9-3-16)30(28,29)26-23(27)25-21-6-4-20(5-7-21)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-9,17-19H,10-15H2,1H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCSBBIXASYRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea |
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